
4-Nitro-1-naphthoic acid
Overview
Description
4-Nitro-1-naphthoic acid is an organic compound with the molecular formula C11H7NO4. It is characterized by a yellow crystalline solid appearance and is slightly soluble in water but more soluble in organic solvents such as ether and benzene . This compound is primarily used as a reagent in organic synthesis and in the production of dyes and pigments .
Mechanism of Action
Target of Action
It is known that nitro-aromatic compounds like 4-nitro-1-naphthoic acid often interact with various enzymes and proteins within the cell .
Mode of Action
These reactive species can then interact with cellular components, causing various changes .
Biochemical Pathways
It is known that nitro-aromatic compounds can interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Nitro-aromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that naphthoic acids, including 4-Nitro-1-naphthoic acid, can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Cellular Effects
It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Mechanism
It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Temporal Effects in Laboratory Settings
It is known that PAHs, including naphthoic acids, can be persistent in the environment .
Dosage Effects in Animal Models
It is known that PAHs, including naphthoic acids, can have genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Metabolic Pathways
It is known that naphthoic acids can be metabolized by various bacterial species . For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to metabolize 1-naphthoic acid, a related compound . The metabolism is initiated by double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene .
Transport and Distribution
It is known that PAHs, including naphthoic acids, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that PAHs, including naphthoic acids, can be localized within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 4-Nitro-1-naphthoic acid involves the nitration of 1-naphthoic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products:
Reduction: 4-Amino-1-naphthoic acid.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Nitro-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Nitro-2-naphthoic acid
- 4-Nitro-1-hydroxy-2-naphthoic acid
- 5-Nitro-1-naphthoic acid
Comparison: 4-Nitro-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, and its solubility properties can vary based on the position and nature of substituents .
Biological Activity
4-Nitro-1-naphthoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 189.17 g/mol
- CAS Number : 605-62-9
- Melting Point : 165-168 °C
- Boiling Point : 398.8 °C at 760 mmHg
Synthesis and Structure-Activity Relationship
This compound can be synthesized through various chemical processes, often involving nitration of naphthoic acid derivatives. The introduction of the nitro group at the para position significantly influences the compound's biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the nitro and other substituents can enhance or reduce cytotoxicity against cancer cell lines .
Anticancer Activity
Research has shown that 4-nitro-substituted compounds, including this compound, exhibit significant anticancer properties. For instance, studies indicate that these compounds preferentially target malignant cells while sparing normal cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells .
Table 1: Cytotoxicity of this compound Derivatives Against Tumor Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | Laryngeal carcinoma (cisplatin-resistant) |
3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | 5 | Various tumor cell lines |
Antibacterial and Antimicrobial Activity
The presence of the nitro group in this compound enhances its interaction with bacterial membranes, contributing to its antibacterial activity. Studies have demonstrated that nitro-containing compounds exhibit toxicity against various microorganisms, including bacteria and parasites. The mechanism is believed to involve disruption of cellular redox balance and membrane integrity .
Table 2: Antibacterial Activity of Nitro Compounds
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 20 | Staphylococcus aureus |
Nitro derivatives | Varies | Mycobacterium tuberculosis |
Anti-inflammatory Properties
In addition to its anticancer and antibacterial activities, this compound has been studied for its anti-inflammatory effects. The compound inhibits key inflammatory mediators such as COX-2 and TNF-α, making it a potential candidate for treating inflammatory diseases .
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines. It was found that at concentrations as low as 15 µM, the compound induced significant apoptosis in laryngeal carcinoma cells while showing minimal toxicity to normal cells. The study highlighted the potential for developing targeted therapies based on this compound's selective cytotoxicity .
Another investigation focused on the antibacterial properties of nitro-substituted naphthoic acids against resistant strains of bacteria. Results indicated that these compounds could serve as lead candidates for new antimicrobial agents due to their ability to overcome resistance mechanisms prevalent in pathogenic bacteria .
Properties
IUPAC Name |
4-nitronaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFFSOHVNNCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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